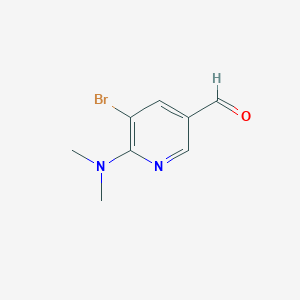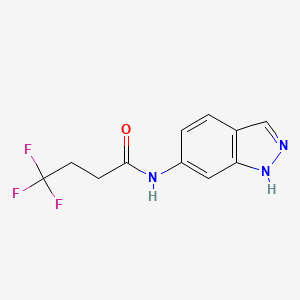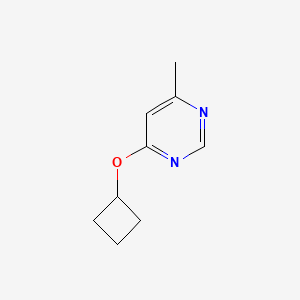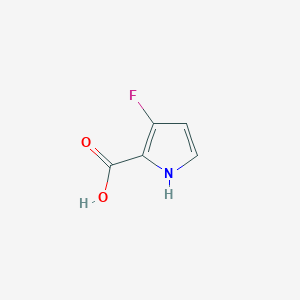![molecular formula C54H48Au3B4F16OP3 B8143248 Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate](/img/structure/B8143248.png)
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate
Übersicht
Beschreibung
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate is a gold-based compound with the chemical formula C54H45P3OAu3BF4. It is known for its application as a catalyst in various gold-catalyzed reactions, particularly in organic synthesis . The compound is characterized by its unique structure, which includes three gold atoms coordinated with triphenylphosphine ligands and an oxonium ion, all stabilized by a tetrafluoroborate anion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate typically involves the reaction of triphenylphosphinegold(I) chloride with silver tetrafluoroborate in the presence of an oxonium source . The reaction is carried out under inert conditions to prevent oxidation and degradation of the gold complex. The general reaction scheme is as follows:
[ \text{3 Ph}_3\text{PAuCl} + \text{AgBF}_4 + \text{H}_2\text{O} \rightarrow \text{(Ph}_3\text{PAu)}_3\text{O} \text{BF}_4 + 3 \text{AgCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate is primarily involved in catalytic reactions, including:
Oxidation: It can catalyze the oxidation of various organic substrates.
Reduction: It can facilitate the reduction of certain functional groups.
Substitution: It is involved in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions with this compound include propargyl vinyl ethers, enynes, and other organic substrates. The reactions are typically carried out at room temperature or slightly elevated temperatures, often in the presence of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from reactions catalyzed by this compound include homoallenic alcohols, polycyclic dienes, and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Its catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of gold-based drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate involves the activation of substrates through coordination with the gold centers. This activation facilitates various chemical transformations, such as rearrangements and cyclizations . The molecular targets and pathways involved include the formation of gold-substrate complexes, which undergo subsequent reactions to yield the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(triphenylphosphine)gold(I): Another gold-based catalyst used in organic synthesis.
Tris(triphenylphosphine)rhodium(I) carbonyl hydride: A rhodium-based catalyst with similar applications in organic reactions.
Tris(triphenylphosphine)ruthenium(II) dichloride: A ruthenium-based catalyst used in various catalytic processes.
Uniqueness
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate is unique due to its high catalytic efficiency and selectivity in gold-catalyzed reactions. Its ability to facilitate complex organic transformations at mild conditions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
oxidanium;gold(1+);triphenylphosphane;tetratetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.3Au.4BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;4*2-1(3,4)5;/h3*1-15H;;;;;;;;1H2/q;;;3*+1;4*-1;/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHPRDBIWFPLGY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au+].[Au+].[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48Au3B4F16OP3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1744.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8143168.png)




![5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B8143202.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B8143205.png)
![2-Phenylpyrazolo[1,5-c]pyrimidine](/img/structure/B8143215.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperidin-4-yl]ethanone](/img/structure/B8143217.png)
![6-Tert-butylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B8143219.png)
![2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B8143229.png)


